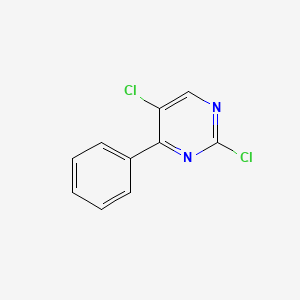

2,5-Dichloro-4-phenylpyrimidine

Description

Properties

Molecular Formula |

C10H6Cl2N2 |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2,5-dichloro-4-phenylpyrimidine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

IFKZCTXAQDMSDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Precursors

Chlorination of 4-phenylpyrimidine or 4-phenylpyrimidin-2,5-diol : The common approach involves chlorination of a pyrimidine ring bearing a phenyl substituent at the 4-position. Chlorinating agents such as phosphorus oxychloride (POCl3) are used under reflux conditions to substitute hydroxyl or amino groups with chlorine atoms at the 2 and 5 positions. The reaction is often performed with a base like triethylamine to scavenge released HCl and improve yield.

Reaction conditions : Typically, the chlorination is carried out under reflux for several hours (4-8 h) at temperatures ranging from 80 to 110 °C. The solvent is often POCl3 itself or chlorinated solvents compatible with the reagents.

Multi-step Synthesis via Diazonium or Coupling Reactions

Some patents describe preparation of related dichlorophenylpyrimidines via diazotization and coupling reactions starting from aniline derivatives, followed by reduction and chlorination steps. These methods involve:

Diazotization of aniline derivatives under acidic conditions with sodium nitrite at 0–5 °C.

Coupling with chlorinated pyrimidine intermediates to form azo compounds.

Catalytic reduction (e.g., with zinc powder under acidic conditions at 90–105 °C) to yield amino-substituted intermediates.

Subsequent chlorination or substitution steps to install chlorine atoms at desired positions.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aniline, HCl (12%), NaNO2 | 0–5 | 0.5 | - | Formation of diazonium salt under acidic aqueous conditions |

| Coupling | 2,5-dichlorophenamide, diazonium salt | 8–10 | 4.5 | - | pH controlled at 8–8.5 to form azo compound |

| Reduction | Zn powder catalyst, acidic medium (HCl), water | 90–105 | 3 | - | Hydrogenolysis to reduce azo to amino compound, simultaneous steam distillation to recover aniline |

| Chlorination | POCl3, triethylamine or base | 80–110 | 4–8 | 70–90 | Chlorination at 2,5 positions on pyrimidine ring |

| Hydrolysis/Nitration* | (For related intermediates) | 5–98 | 0.5–3 | 90+ | Multi-step for intermediates; not directly applied to 2,5-dichloro-4-phenylpyrimidine |

*Note: Hydrolysis and nitration steps are part of related synthetic routes for precursors or analogs.

Catalyst choice and reaction pH : Zinc powder under acidic conditions (pH 4.5–5.5) was found effective for reduction of azo intermediates with reaction times around 3 hours at 90–105 °C, yielding high purity products.

Solvent and temperature control : Use of POCl3 as both reagent and solvent allows efficient chlorination. Maintaining temperature below 110 °C prevents decomposition and side reactions.

Purification : Crystallization from methanol-water mixtures after pH adjustment (to about 8–8.5) yields high purity 2,5-dichloro derivatives. Filtration and drying under controlled temperatures (50–80 °C) are standard.

Environmental considerations : Some patents emphasize recycling solvents such as 1,2-dichloroethane and minimizing acid waste during acylation and chlorination steps to improve sustainability.

- Summary Table: Preparation Methods for this compound

| Method Type | Starting Material(s) | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Chlorination | 4-phenylpyrimidine | POCl3, base (triethylamine) | Reflux, 80–110 °C, 4–8 h | Straightforward, high yield | Requires careful temperature control |

| Diazotization-Coupling-Reduction | Aniline derivatives + 2,5-dichlorophenamide | NaNO2, HCl, Zn powder | 0–5 °C (diazotization), 90–105 °C (reduction) | High purity intermediates | Multi-step, longer reaction time |

| Nucleophilic substitution (less common) | 2,5-dichloropyrimidine + phenyl nucleophile | Phenyl boronic acid, Pd catalyst (if coupling) | Mild to moderate temperatures | Selective substitution possible | Requires catalysts, more steps |

The preparation of this compound primarily relies on chlorination of 4-phenylpyrimidine derivatives using phosphorus oxychloride under reflux conditions with a base. Alternative multi-step methods involving diazotization, azo coupling, and reduction provide access to related intermediates and can be adapted for this compound. Reaction parameters such as temperature, pH, and catalyst choice are critical for optimizing yield and purity. Sustainable practices including solvent recycling and waste minimization are increasingly integrated into these methods.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or ethanol are commonly used.

Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and palladium on carbon (Pd/C) for reduction are employed.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield 2-amino-5-chloro-4-phenylpyrimidine .

Scientific Research Applications

Chemical Synthesis and Building Block

Synthesis Methods

The synthesis of 2,5-Dichloro-4-phenylpyrimidine typically involves chlorination reactions and substitution processes. A common method begins with 2,4-dichloropyrimidine, which reacts with phenyl groups in the presence of bases like potassium carbonate and solvents such as dimethylformamide. This reaction pathway allows for the efficient formation of the desired pyrimidine derivative.

Role in Drug Development

As a building block for more complex pyrimidine derivatives, this compound has been utilized in the synthesis of various pharmaceuticals. Its structure enables the formation of compounds with potential pharmacological activities, particularly in medicinal chemistry. The nitrogen-containing heterocycles derived from it have been shown to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties .

Biological Applications

Enzyme Inhibition Studies

this compound is used in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows researchers to investigate its interactions with specific enzymes and receptors. For example, it has been noted for its potential to inhibit certain enzymes that play roles in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. Research involving cell lines has demonstrated that derivatives of pyrimidines can inhibit viral infections, including those caused by human cytomegalovirus (HCMV). The mechanisms by which these compounds exert their effects often involve disrupting viral entry pathways or inhibiting gene expression critical for viral replication .

Therapeutic Potential

Anti-Cancer Properties

The compound has garnered attention for its potential as an anticancer agent. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and arrest the cell cycle at critical phases (e.g., G2/M phase), which is vital for halting tumor growth. The ability to target specific pathways involved in cancer progression makes it a candidate for further drug development .

Anti-Inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism may involve inhibiting enzymes responsible for inflammatory responses, thereby reducing edema and other symptoms associated with inflammation .

Industrial Applications

Agrochemicals and Industrial Chemicals

Beyond medicinal uses, this compound serves as an intermediate in the production of agrochemicals. Its derivatives are often employed in the synthesis of herbicides and pesticides due to their effectiveness against various agricultural pests .

Case Studies

Several case studies have explored the effects of this compound in experimental models:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

- Chlorine vs. Methyl/Trifluoromethyl: The dual chlorine atoms in this compound render it more reactive in Suzuki couplings or aminations compared to mono-chlorinated analogs like 2-Chloro-4-methyl-6-phenylpyrimidine .

- Phenyl vs. Fluorophenyl/Benzamide : The phenyl group in the target compound enables π-π stacking in drug-receptor interactions, whereas the fluorophenyl group in EN300-384007 increases polarity and metabolic stability . The benzamide substituent in 1022970-74-6 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

- Trifluoromethyl Impact : The CF3 group in 241164-09-0 significantly increases electron-withdrawing effects and resistance to enzymatic degradation, making it suitable for herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.